molecular formula C16H16N2 B5268809 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2515-46-0

3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5268809
CAS No.: 2515-46-0
M. Wt: 236.31 g/mol
InChI Key: FZTOIOYDPXSQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 2515-46-0) is a dihydropyrazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C 16 H 16 N 2 and a molecular weight of 236.31 g/mol, serves as a versatile scaffold for the development of novel therapeutic agents . The compound is a member of the 2-pyrazoline family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and a single endocyclic double bond . Crystallographic studies confirm that the dihydropyrazole ring adopts a shallow envelope conformation, with the carbon atom at position 5 displaced by 0.298 Å from the plane of the other four nearly coplanar atoms of the ring system . Research Applications and Biological Evaluation: Pyrazoline derivatives, including this compound, are privileged structures in drug discovery due to their wide spectrum of documented biological activities. This specific derivative is a key intermediate for studying structure-activity relationships relevant to numerous pharmacological targets . Literature indicates that pyrazoline-based compounds exhibit potential as: antimicrobial agents (antibacterial, antifungal) ; anti-inflammatory and analgesic agents ; anticancer compounds ; cannabinoid CB1 receptor antagonists, which are investigated for conditions like obesity and metabolic disorders ; and antidepressant and antiepileptic agents . The compound's core structure is typical of intramolecular charge transfer (ICT) compounds and may also be investigated for its fluorescent properties . Synthesis Information: A common synthetic route to this molecule involves the reaction of 4-phenylbut-3-en-2-one with phenyl hydrazine hydrochloride in the presence of sodium acetate in ethyl alcohol, followed by crystallization from acetonitrile to yield the product . This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOIOYDPXSQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-46-0
Record name 3-METHYL-1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Pathways

Classical and Contemporary Synthetic Routes to 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

The construction of the pyrazoline ring system is most commonly achieved through the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. chim.itresearchgate.net This approach remains a cornerstone for the synthesis of this compound and related structures.

Cyclocondensation Reactions of Hydrazine Derivatives with α,β-Unsaturated Ketones (Chalcones)

The most traditional and widely employed method for synthesizing 2-pyrazoline (B94618) derivatives is the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. researchgate.nete-journals.in For the specific synthesis of this compound, the precursor chalcone (B49325) is 4-phenylbut-3-en-2-one, which reacts with phenylhydrazine (B124118). nih.gov

The reaction mechanism is generally accepted to proceed via one of two primary pathways. The first involves an initial Michael-type (1,4-addition) attack of the hydrazine onto the β-carbon of the enone system. chim.it This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the final 4,5-dihydro-1H-pyrazole ring. chim.it An alternative pathway involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with the carbonyl group of the chalcone. chim.ituii.ac.id This intermediate then undergoes an intramolecular cyclization to form the pyrazoline ring. chim.ituii.ac.id The presence of a hydrazone intermediate has been detected in some reaction systems, lending support to the second mechanistic proposal. uii.ac.id

Role of Specific Reaction Conditions and Catalysts (e.g., Glacial Acetic Acid, Sodium Acetate (B1210297), Piperidine)

The outcome and efficiency of the cyclocondensation reaction are highly dependent on the reaction conditions, including the choice of solvent and catalyst. e-journals.in Various acidic and basic catalysts have been explored to promote the synthesis of pyrazolines.

Glacial acetic acid is frequently used as both a solvent and an acid catalyst. e-journals.inuii.ac.idnih.gov It facilitates the reaction, likely by protonating the carbonyl group of the chalcone, which increases its electrophilicity and promotes the initial nucleophilic attack by phenylhydrazine. uii.ac.idresearchgate.net The acidic medium also favors the dehydration of the cyclic intermediate, driving the reaction towards the final pyrazoline product. researchgate.net Conventional methods often involve refluxing the chalcone and phenylhydrazine in glacial acetic acid for several hours. e-journals.in

Basic catalysts are also effective. Bases like sodium hydroxide (B78521) or potassium carbonate can be used, often in a solvent such as ethanol (B145695). researchgate.netnih.gov In a reported synthesis of this compound, sodium acetate was used in conjunction with phenyl hydrazine hydrochloride in ethanol, with the reaction proceeding at room temperature. nih.gov Sodium acetate acts as a base to neutralize the hydrochloride salt and facilitate the reaction. Piperidine is another base that has been used in the synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic system.

The choice of catalyst can influence reaction times and yields significantly. For instance, ultrasonic irradiation in the presence of glacial acetic acid has been shown to reduce reaction times from hours to minutes and improve yields compared to conventional refluxing methods. e-journals.in

Table 1: Comparison of Catalysts and Conditions for Pyrazoline Synthesis
PrecursorsCatalyst/SolventConditionsYieldReference
4-phenylbut-3-en-2-one, Phenyl hydrazine hydrochlorideSodium acetate / Ethyl alcoholRoom temperature, 1 hNot specified nih.gov
Chalcones, PhenylhydrazineGlacial Acetic AcidReflux, 3-4 h~70% e-journals.in
Chalcones, PhenylhydrazineGlacial Acetic Acid / Ultrasonic irradiation25-45 °C, 30 min~80% e-journals.in
1,3-diphenyl-2-propen-1-ones, N-phenylhydrazinePotassium carbonate / EthanolRefluxHigh yields researchgate.net
Chalcones, 4-phenyl-3-thiosemicarbazideSodium hydroxide / EthanolReflux, 3-8 hNot specified nih.gov

Multicomponent Reaction Approaches for Pyrazoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for building complex molecular scaffolds like pyrazolines. researchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from simple precursors. nih.gov

While a specific one-pot, multicomponent synthesis for this compound is not prominently detailed, general MCR strategies for pyrazoline and pyrazole (B372694) synthesis are well-established. For example, a four-component reaction involving an aldehyde, malononitrile, a β-keto ester like ethyl acetoacetate, and a hydrazine derivative can yield highly substituted pyrazole-based heterocycles. nih.gov A five-component reaction has also been developed for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov These strategies highlight the potential for developing a convergent MCR for the target molecule, possibly by reacting phenylhydrazine, acetone (B3395972) (as a precursor to the methyl group at position 3), benzaldehyde, and another component in a one-pot process.

Advanced Synthetic Strategies (e.g., Transition-Metal Catalysis, Photoredox Reactions)

Modern synthetic chemistry has introduced advanced catalytic methods for the construction of heterocyclic rings, including pyrazolines.

Transition-Metal Catalysis: Transition metals, particularly palladium, copper, and ruthenium, are known to catalyze a variety of bond-forming reactions useful for heterocycle synthesis. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed aminoarylation of unactivated alkenes in β,γ-unsaturated hydrazones provides a route to dihydropyrazoles. organic-chemistry.org Copper(II)-catalyzed cyclization of N-propargyl hydrazones is another efficient method for forming N-substituted pyrazolines. organic-chemistry.org While these methods are powerful for creating diverse pyrazoline libraries, their application to the specific synthesis of this compound would require appropriately substituted starting materials.

Photoredox Reactions: Visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. acs.org This strategy can be employed to generate reactive intermediates under gentle conditions. In the context of pyrazole synthesis, relay visible-light photoredox catalysis has been used for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org Another approach involves the photochemical generation of nitrile imine dipoles from tetrazoles, which can then undergo cycloaddition with alkenes to form pyrazolines. researchgate.net This "photo-click" strategy offers a reagent-free alternative to traditional methods. researchgate.net The application of such photoredox strategies could provide novel and efficient pathways to the target pyrazoline.

Precursor Chemistry and Intermediate Transformations

The synthesis of pyrazolines is intrinsically linked to the chemistry of their precursors and key intermediates that form along the reaction pathway.

Formation and Reactivity of Pyrazolone (B3327878) Intermediates (e.g., from β-Keto Esters)

Pyrazolones, also known as pyrazolinones, are important heterocyclic compounds that can serve as versatile intermediates in organic synthesis. orientjchem.org They are characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group.

A primary route to pyrazolone synthesis is the condensation reaction between a β-keto ester, such as ethyl acetoacetate, and a hydrazine derivative like phenylhydrazine. orientjchem.orgmdpi.com The reaction proceeds via the formation of a hydrazone, followed by intramolecular cyclization with the elimination of ethanol to yield the pyrazolone ring. mdpi.com

These pyrazolone intermediates are reactive and can be used to construct more complex heterocyclic systems. For example, they can undergo condensation reactions with aldehydes to form pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in multicomponent reactions. mdpi.com While not a direct precursor in the classical chalcone-based synthesis of this compound, the chemistry of pyrazolones is fundamental to the broader field of pyrazole synthesis and represents an alternative synthetic paradigm. orientjchem.org

Derivatization from Pyrazolone Scaffolds (e.g., Imine and Thione Formations)

Pyrazolone scaffolds serve as versatile precursors for the synthesis of various heterocyclic compounds, including derivatives that can lead to the formation of this compound. The reactivity of the endocyclic carbonyl group within the pyrazolone ring is central to these transformations, allowing for derivatization into imines and thiones, which act as key intermediates.

Imine Formation: The reaction of a pyrazolone, such as 3-methyl-1-phenyl-pyrazol-5-one, with primary amines yields the corresponding pyrazol-5-imine or Schiff base derivatives. This condensation reaction typically involves refluxing the pyrazolone and the amine in a suitable solvent like methanol. The formation of the imine (C=N) bond in place of the carbonyl (C=O) group significantly alters the electronic and steric properties of the scaffold, opening new avenues for subsequent reactions. For instance, the newly formed imine moiety can be a target for nucleophilic addition by organometallic reagents, potentially leading to the introduction of substituents and the formation of a dihydropyrazole ring structure upon subsequent cyclization or rearrangement steps.

Thione Formation: The conversion of the pyrazolone carbonyl group to a thiocarbonyl group (C=S) results in a pyrazole-5-thione. This transformation is commonly achieved using thionating agents, with Lawesson's reagent being a prominent example. The reaction involves heating the pyrazolone with Lawesson's reagent in an anhydrous solvent like toluene (B28343). mdpi.com The resulting pyrazole-thione is a reactive intermediate. Thiones can undergo various cyclization and addition reactions. For example, treatment of chalcones with thiosemicarbazide (B42300) can yield pyrazoline-1-carbothioamides, demonstrating the utility of sulfur-containing reagents in constructing pyrazoline rings. mdpi.com This suggests that pyrazole-thiones could serve as synthons for more complex heterocyclic systems, including substituted dihydropyrazoles.

While the most direct route to this compound involves the cyclization of a chalcone (4-phenylbut-3-en-2-one) with phenylhydrazine, the derivatization of pyrazolone scaffolds represents an alternative and versatile approach for generating structural diversity in this class of compounds. nih.gov

Optimization of Synthetic Yields and Reaction Efficiencies

The optimization of synthetic protocols for pyrazoline derivatives is crucial for improving product yields, reducing reaction times, and promoting environmentally benign procedures. Research has focused on several key parameters, including the choice of catalyst, solvent, and energy source. nih.gov

The conventional synthesis of pyrazolines often involves the acid-catalyzed condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.tr Acetic acid is a commonly used catalyst in solvents like ethanol. However, to improve yields and reaction rates, various alternative conditions have been explored.

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency. While traditional methods use mineral or organic acids, Lewis acids have also been employed. For example, lanthanide triflates (e.g., La(OTf)₃) have been shown to be effective catalysts in multicomponent reactions for synthesizing pyrazole-tethered compounds. researchgate.net Heterogeneous catalysts are also gaining attention due to their ease of separation and reusability. Sodium impregnated on activated chicken eggshells (Na-ACE) has been used as a heterogeneous catalyst for pyrazoline synthesis, with optimization of the catalyst amount leading to improved yields. researchgate.net

Solvent Effects: The reaction medium plays a critical role. Solvents such as ethanol, dimethylformamide (DMF), and toluene are frequently used. mdpi.comresearchgate.net The optimal solvent often depends on the specific reactants and catalyst. For instance, in a study optimizing a multicomponent synthesis, toluene was found to be the most suitable solvent when using La(OTf)₃ as a catalyst. researchgate.net

Reaction Conditions: Temperature and reaction time are fundamental parameters. Conventional methods often require prolonged heating under reflux. dergipark.org.tr To address this, alternative energy sources like microwave and ultrasonic irradiation have been investigated. These "green chemistry" approaches can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov However, conventional methods remain widely used, and optimization involves finding the ideal balance of time and temperature to maximize product formation while minimizing side reactions. nih.gov

The following tables summarize findings from various studies on the optimization of pyrazoline synthesis, illustrating the impact of different reaction parameters.

Table 1: Effect of Catalyst on Pyrazoline Synthesis Yield
EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1NoneToluene16Trace researchgate.net
2La(OTf)₃ (10)Toluene894 researchgate.net
3Sc(OTf)₃ (10)Toluene1085 researchgate.net
4InCl₃ (10)Toluene1272 researchgate.net
5Na-ACE (20 wt%)Ethanol264 researchgate.net
Table 2: Effect of Solvent on Pyrazoline Synthesis Yield
EntryCatalystSolventTime (h)Yield (%)Reference
1La(OTf)₃ (10 mol%)Water160 researchgate.net
2La(OTf)₃ (10 mol%)Methanol1265 researchgate.net
3La(OTf)₃ (10 mol%)Acetonitrile1078 researchgate.net
4La(OTf)₃ (10 mol%)Toluene894 researchgate.net
5Acetic AcidEthanolRefluxHigh dergipark.org.tr

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

The foundational understanding of the solid-state structure of this compound is derived from crystallographic studies, which provide a definitive map of atomic positions and molecular arrangement within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) analysis has been instrumental in determining the precise molecular structure of this compound. nih.gov This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The intensity and geometry of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the exact spatial arrangement of each atom.

For the title compound, a suitable single crystal was grown and subjected to Mo Kα radiation at a temperature of 301 K. nih.gov The collection of a large number of reflections allowed for the refinement of the crystal structure, leading to a high-resolution molecular model. nih.gov

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic data obtained from SC-XRD studies reveal that this compound crystallizes in the monoclinic system. nih.gov The specific space group was identified as Cc. nih.gov The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal lattice, have been determined with high precision. nih.gov

Crystal Data and Structure Refinement Parameters
ParameterValue nih.gov
Chemical formulaC₁₆H₁₆N₂
Formula weight236.31
Crystal systemMonoclinic
Space groupCc
a (Å)18.1224 (17)
b (Å)7.8055 (6)
c (Å)12.5057 (13)
β (°)132.207 (9)
Volume (ų)1310.3 (3)
Z4

Elucidation of Molecular Conformation (e.g., Shallow Envelope Conformation)

A key finding from the SC-XRD analysis is the conformation of the central five-membered dihydropyrazole ring. This ring is not planar but adopts a shallow envelope conformation. nih.govmdpi.com In this arrangement, one of the carbon atoms, specifically the one bearing a phenyl group, is displaced from the plane formed by the other four atoms of the ring. nih.gov The root-mean-square (r.m.s.) deviation of the in-plane atoms is minimal, indicating a near-planar arrangement for this portion of the ring. nih.govmdpi.com

Determination of Dihedral Angles and Torsion Angles

The spatial relationship between the dihydropyrazole ring and its phenyl substituents is defined by dihedral angles. The dihedral angle between the mean plane of the four near-coplanar atoms of the central ring and the N-bonded phenyl group is 13.49 (13)°. nih.govmdpi.com In contrast, the dihedral angle between this same plane and the C-bonded phenyl group is significantly larger at 82.22 (16)°. nih.govmdpi.com These values quantify the twist of the phenyl rings relative to the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the different types of protons in the molecule. nih.gov The methyl group protons appear as a sharp singlet, while the protons on the dihydropyrazole ring exhibit more complex splitting patterns (quartets and triplets) due to spin-spin coupling with neighboring protons. nih.gov The aromatic protons of the two phenyl rings appear as a multiplet in the downfield region of the spectrum. nih.gov

¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment nih.gov
2.015singlet3HCH₃
2.619–2.671quartet1HC₄—H
3.475–3.536quartet1HC₄—H
5.108–5.146quartet1HC₅—H
6.622–6.655triplet1HAr—H
6.805–6.829doublet2HAr—H
7.061–7.097triplet2HAr—H
7.230–7.373multiplet5HAr—H

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H-NMR spectrum provides characteristic signals that confirm its proposed structure.

A representative ¹H-NMR spectrum recorded in deuterated chloroform (CDCl₃) reveals several key resonances. A singlet is observed at approximately 2.015 ppm, which is attributed to the three protons of the methyl (CH₃) group at the C3 position of the pyrazole (B372694) ring. nih.gov The protons on the C4 carbon of the pyrazole ring, being diastereotopic, exhibit complex splitting patterns. They typically appear as a quartet between δ 2.619 and 2.671 ppm and another quartet between δ 3.475 and 3.536 ppm. nih.gov The proton at the C5 position, which is a chiral center, resonates as a quartet in the range of δ 5.108–5.146 ppm. nih.gov

The aromatic protons of the two phenyl rings produce a series of signals in the downfield region of the spectrum. Specifically, a triplet corresponding to one aromatic proton is observed between δ 6.622 and 6.655 ppm. nih.gov A doublet for two aromatic protons appears at δ 6.805–6.829 ppm, and a triplet for another two aromatic protons is found between δ 7.061 and 7.097 ppm. nih.gov A multiplet integrating to five protons, corresponding to the remaining aromatic protons, is located in the region of δ 7.230–7.373 ppm. nih.gov

Interactive Data Table: ¹H-NMR Chemical Shifts

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.015s3HCH₃
2.619–2.671q1HC4—H
3.475–3.536q1HC4—H
5.108–5.146q1HC5—H
6.622–6.655t1HAr—H
6.805–6.829d2HAr—H
7.061–7.097t2HAr—H
7.230–7.373m5HAr—H

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, Ar = Aromatic

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. While specific ¹³C-NMR data for this compound is not detailed in the provided search results, analysis of closely related pyrazole derivatives allows for a reasonable projection of the expected chemical shifts. For instance, in 3-methyl-1,5-diphenyl-1H-pyrazole, the methyl carbon appears around 13.2 ppm, and the aromatic carbons resonate in the range of 107.5 to 148.7 ppm. rsc.org It is anticipated that the dihydro-pyrazole ring carbons in the target molecule would show distinct signals reflecting their specific electronic environments.

Stereochemical Assignments and Diastereotopic Proton Analysis

The presence of a chiral center at the C5 position of the 4,5-dihydro-1H-pyrazole ring, which bears a phenyl group, has significant stereochemical implications. This chirality renders the two protons on the adjacent C4 methylene (B1212753) group diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and are expected to have different chemical shifts and coupling constants in the ¹H-NMR spectrum. masterorganicchemistry.com This is indeed observed experimentally, with the two C4 protons appearing as distinct quartets. nih.gov The non-equivalence arises because replacing each of these protons in turn with a different group would lead to the formation of diastereomers. masterorganicchemistry.com This observation is a key piece of evidence confirming the three-dimensional structure of the molecule.

Solution-Phase Conformational Studies via NMR

In solution, the 4,5-dihydro-1H-pyrazole ring is not planar and adopts a preferred conformation. X-ray crystallographic studies of the solid state have shown that the dihydropyrazole ring adopts a shallow envelope conformation, with the C7 atom (C5 in standard nomenclature) being displaced from the plane of the other four atoms. nih.govnih.gov NMR studies in solution can provide insights into the dynamic conformational behavior of the molecule. The observed chemical shifts and coupling constants are time-averages of the different conformations accessible to the molecule at room temperature. More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to further probe the solution-phase conformation and the spatial proximity of different protons within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. While a specific spectrum for the title compound is not provided, typical IR absorptions for related pyrazole derivatives include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=N stretching of the pyrazole ring, and C=C stretching vibrations of the aromatic rings. The absence of certain bands, such as a strong C=O stretch, would confirm the absence of carbonyl functionalities.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₆N₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 236.31 g/mol . nih.gov The fragmentation pattern would likely involve the cleavage of the pyrazole ring and the loss of substituents, providing further confirmation of the molecule's structure.

Comparative Analysis of Experimental and Theoretical Structural Data

A comprehensive understanding of the structure of this compound can be achieved by comparing experimental data with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to predict the optimized geometry, spectroscopic properties (NMR, IR), and other molecular parameters. derpharmachemica.com

Experimental X-ray diffraction data for the solid state reveals that the dihydropyrazole ring adopts a shallow envelope conformation. nih.govnih.gov The dihedral angles between the pyrazole ring and the N- and C-bonded phenyl groups have been determined to be 13.49 (13)° and 82.22 (16)°, respectively. nih.gov Theoretical calculations can be performed to model the structure in the gas phase or in solution, and the results can be compared with the experimental solid-state data. This comparison can provide insights into the effects of intermolecular interactions and solvent on the molecular conformation. Similarly, theoretical calculations of NMR chemical shifts and IR vibrational frequencies can be compared with the experimental spectra to validate the structural assignment and to aid in the interpretation of complex spectral features. derpharmachemica.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

First-principles calculations rooted in Density Functional Theory have been employed to simulate the structure of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole . Using computational programs like "Quantum espresso," the structure was relaxed to achieve a state of minimum energy, thereby determining its most stable three-dimensional geometry .

These simulations predicted a monoclinic unit cell for the compound. The optimized structure aligns well with experimental data obtained from X-ray diffraction studies, confirming the accuracy of the computational model nih.gov. The dihydropyrazole ring is found to adopt a shallow envelope conformation, where the carbon atom attached to a phenyl group is slightly displaced from the plane formed by the other four atoms nih.gov.

Table 1: Calculated Lattice Parameters for this compound

Parameter Value
a 18.122 Å
b 7.805 Å
c 12.505 Å
System Monoclinic
Space Group C1c1

Data sourced from first-principles calculations .

Further analysis of the optimized geometry yields precise estimations of bond lengths and bond angles within the molecule, which are crucial for understanding its chemical behavior and reactivity .

Electronic Structure Analysis

The electronic structure of this compound has been investigated through Electronic Density of States (EDOS) calculations, also performed using the Quantum espresso software package . The EDOS provides critical information about the distribution of molecular orbital energy levels within the material. The computed EDOS for this compound clearly indicates that it behaves as an insulator, characterized by a significant energy gap between its occupied and unoccupied electronic states .

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor youtube.comyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive nih.govnih.gov. For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine these energy levels and predict the most probable sites for nucleophilic and electrophilic attacks, thereby explaining the molecule's chemical behavior researchgate.netbhu.ac.in.

Prediction and Characterization of Electronic Properties

The dielectric constant, a measure of a material's ability to store electrical energy in an electric field, has been calculated for this compound . The calculations reveal a significant dielectric response anisotropy, meaning the dielectric constant varies depending on the crystallographic direction. The values differ substantially along the X, Y, and Z axes, indicating that the material's response to an external electric field is direction-dependent. The average dielectric constant was computed to be 47 .

Table 2: Calculated Dielectric Constant (ε) of this compound

Axis Dielectric Constant (ε)
X 58.63
Y 4.25
Z 78.20
Average 47.00

Data sourced from DFT-based computations .

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. This property was also computed for this compound using first-principles calculations . Similar to the dielectric response, the polarizability exhibits anisotropy, with different values along the principal axes. The average polarizability was determined to be 253.7 ų .

Table 3: Calculated Polarizability (α) of this compound

Axis Polarizability (α) in ų
X 297.3
Y 162.7
Z 301.1
Average 253.7

Data sourced from DFT-based computations .

Conformational Analysis and Potential Energy Surface Mapping

X-ray crystallography has revealed that the dihydropyrazole ring in the title compound adopts a shallow envelope conformation. nih.gov In this arrangement, one of the carbon atoms is displaced from the plane formed by the other four atoms of the ring. Specifically, the carbon atom that is substituted with a phenyl group is displaced by 0.298 Å from the mean plane of the other four atoms. nih.gov The orientation of the phenyl groups relative to the central heterocyclic ring is also a crucial conformational feature. The dihedral angles between the four near-coplanar atoms of the dihydropyrazole ring and the phenyl groups at the N1 and C5 positions have been determined, providing a detailed picture of the molecule's spatial arrangement. nih.gov For related pyrazoline structures, similar conformations, such as a flat-envelope shape, have also been observed. researchgate.net

First-principles calculations based on Density Functional Theory (DFT) have been employed to simulate the molecular structure and minimize its energy to find the most stable conformation. These quantum mechanical studies involve relaxing the structure to estimate key geometric parameters. The resulting optimized structure and its calculated bond lengths and angles show good agreement with data obtained from experimental XRD studies. This computational approach validates the experimentally observed conformation and provides a deeper understanding of the molecule's electronic structure.

Table 1: Conformational Parameters of the Dihydropyrazole Ring

ParameterDescriptionValueSource
Ring ConformationThe overall shape of the 4,5-dihydro-1H-pyrazole ring.Shallow Envelope nih.gov
Atomic DisplacementThe displacement of the C5 atom from the mean plane of the other four ring atoms.0.298 (2) Å nih.gov
RMS DeviationThe root-mean-square deviation of the four near-coplanar atoms from their mean plane.0.015 Å nih.gov

Molecular Modeling and Docking Simulations for Molecular Interaction Studies

Molecular modeling and docking simulations are powerful computational tools used to investigate how pyrazole derivatives, including this compound, interact with biological macromolecules. These in-silico techniques predict the preferred binding orientation and affinity of a ligand to the active site of a target protein, offering insights into potential therapeutic applications. nih.gov Pyrazole derivatives are widely studied for their inhibitory potential against various enzymes implicated in diseases. researchgate.netacs.orgd-nb.info

Docking studies on pyrazole derivatives have been conducted against a range of protein targets to screen for potential inhibitors. researchgate.net For example, various derivatives have been docked into the active sites of receptor tyrosine kinases like VEGFR-2 and serine/threonine protein kinases such as Aurora A and CDK2, which are significant targets in cancer therapy. researchgate.net These simulations often reveal that the ligands fit deeply within the binding pocket of the proteins, forming key interactions like hydrogen bonds. researchgate.net The output of these studies includes binding energy values, which quantify the strength of the interaction. For instance, certain pyrazole-based compounds have shown minimum binding energies as low as -10.35 kJ/mol with their target proteins. researchgate.net

Another important target for pyrazole derivatives is monoamine oxidase (MAO), an enzyme involved in neurological processes. acs.org Molecular modeling studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been used to propose possible binding modes within the active sites of both MAO-A and MAO-B isoforms. acs.org These computational approaches help to explain the observed inhibitory activity and selectivity of the compounds. acs.org

Furthermore, docking simulations have been instrumental in identifying novel pyrazole-based compounds as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR) kinase. d-nb.info Computational screening of thiazolyl-pyrazole derivatives revealed promising binding affinities, which correlated well with their experimentally determined cytotoxic activity against human liver carcinoma cells. d-nb.info The binding energy calculations are often refined using methods like the Molecular Mechanics‐Generalized Born Surface Area (MM‐GBSA) protocol to improve accuracy. nih.gov These molecular interaction studies are crucial for the rational design and optimization of new, more effective therapeutic agents based on the pyrazole scaffold. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

Derivative ClassProtein TargetSimulation Software/MethodKey Findings (e.g., Binding Energy)Potential Application
Thiazolyl-pyrazole derivativesEpidermal Growth Factor Receptor (EGFR) KinaseNot SpecifiedBinding affinities ranging from -1.3 to -3.4 kcal/molAnticancer d-nb.info
1,3,4-Thiadiazole-pyrazole derivativesVEGFR-2, Aurora A, CDK2AutoDock 4.2Binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectivelyAnticancer researchgate.net
1-Thiocarbamoyl-3,5-diaryl-pyrazolesMonoamine Oxidase (MAO-A, MAO-B)Not SpecifiedProposed binding modes to explain enantioselective inhibitionNeurotherapeutics acs.org
1-Thiocarbamoyl-pyrazole derivativesCarbonic Anhydrase (CA)MM-GBSAIdentification of key binding interactionsCA Inhibition nih.gov
Pyrazoline derivativesBreast cancer targetsNot SpecifiedPrediction of binding modes for anti-breast cancer activityAnticancer pensoft.net

Chemical Reactivity and Functionalization Strategies

Identification of Electrophilic and Nucleophilic Sites in the Dihydropyrazole Ring

The reactivity of the dihydropyrazole ring is fundamentally governed by the distribution of electron density. The nitrogen atoms, with their lone pairs of electrons, are key to the molecule's nucleophilic character, while the carbon atoms can act as electrophilic centers, particularly when influenced by adjacent electron-withdrawing groups.

Theoretical studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the molecule's electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the most probable sites for electrophilic and nucleophilic attack, respectively. For dihydropyrazole systems, the HOMO is often localized on the nitrogen atoms, indicating their propensity to react with electrophiles. Conversely, the LUMO may be distributed over the N-N-C system, suggesting that nucleophilic attack could be directed towards the nitrogen or carbon atoms. amazonaws.comamazonaws.com

A deeper understanding of site selectivity can be gained from Fukui indices, which quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. In a representative dihydropyrazole system, the N1 atom (the sp3-hybridized nitrogen) often exhibits the highest nucleophilic Fukui index, making it the primary target for electrophiles. The N2 atom (the sp2-hybridized nitrogen) typically has the highest electrophilic Fukui index, indicating it is the most likely site for nucleophilic attack. amazonaws.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. amazonaws.comasrjetsjournal.org In dihydropyrazoles, the area around the N1 nitrogen atom generally shows a negative electrostatic potential, confirming its nucleophilic character.

Table 1: Calculated Reactivity Descriptors for a Dihydropyrazole System

DescriptorValueImplication
HOMO EnergyHighGood electron donor
LUMO EnergyLowGood electron acceptor
Electronegativity (χ)ModerateOverall reactivity
Chemical Hardness (η)LowHigh reactivity
Electrophilicity Index (ω)HighStrong electrophile
Nucleophilicity Index (N)HighStrong nucleophile

Note: The values in this table are illustrative and depend on the specific dihydropyrazole and the computational method used. amazonaws.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of multiple reactive sites in the dihydropyrazole ring raises the question of regioselectivity in its functionalization. The outcome of a reaction is often dictated by a combination of electronic and steric factors. For instance, in electrophilic substitution reactions, the N1 position is generally favored due to its higher nucleophilicity. However, the steric hindrance from the bulky phenyl group at the 1-position in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole can influence the accessibility of this site, potentially leading to reactions at other positions.

Stereoselectivity is another crucial aspect, particularly in reactions involving the chiral center at the C5 position. The synthesis of dihydropyrazoles from α,β-unsaturated ketones and hydrazines can proceed with a degree of stereocontrol, and subsequent reactions can be influenced by the existing stereochemistry. osti.gov The use of chiral catalysts or auxiliaries can be employed to achieve high levels of stereoselectivity in the synthesis of specific enantiomers or diastereomers of dihydropyrazole derivatives. nih.gov

For example, in 1,3-dipolar cycloaddition reactions to form pyrazole (B372694) derivatives, the regioselectivity can be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. mdpi.com While the parent compound is a dihydropyrazole, understanding the principles of pyrazole synthesis provides a framework for predicting the outcomes of related transformations.

Design and Synthesis of Novel Derivatives and Analogues of this compound

The versatile scaffold of this compound allows for the design and synthesis of a wide array of novel derivatives and analogues with potentially interesting chemical and biological properties. nih.govnih.govresearchgate.net

The introduction of substituents onto the phenyl rings or the dihydropyrazole core can significantly alter the molecule's reactivity and geometry. Electron-donating groups on the phenyl rings can enhance the nucleophilicity of the dihydropyrazole system, while electron-withdrawing groups will have the opposite effect. researchgate.net

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₆N₂
Crystal SystemMonoclinic
Space GroupCc
a (Å)18.1224 (17)
b (Å)7.8055 (6)
c (Å)12.5057 (13)
β (°)132.207 (9)
Volume (ų)1310.3 (3)

Data sourced from Manjula et al. (2013). nih.gov

The dihydropyrazole ring can serve as a building block for the construction of more complex, ring-fused heterocyclic systems. tubitak.gov.trchim.it Annulation reactions, which involve the formation of a new ring fused to an existing one, can be achieved by introducing appropriate functional groups onto the dihydropyrazole core. For example, a derivative with a carbonyl group and an adjacent active methylene (B1212753) group could be a precursor for the synthesis of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. chim.it These fused systems are of significant interest due to their diverse biological activities. tubitak.gov.tr

The synthesis of such fused systems often involves multi-step sequences, starting with the functionalization of the dihydropyrazole ring, followed by a cyclization reaction. The choice of reagents and reaction conditions is critical for achieving the desired regioselectivity in the cyclization step.

Tautomerism and Prototropic Equilibria (e.g., Dihydro vs. Aromatic Pyrazole Forms, Aminopyrazole Tautomers)

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key feature of pyrazole and dihydropyrazole chemistry. researchgate.netfu-berlin.denih.govias.ac.inresearchgate.netencyclopedia.pub For this compound, there is a potential equilibrium with its aromatic pyrazole tautomer, 3-methyl-1,5-diphenyl-1H-pyrazole. This conversion would involve the loss of two hydrogen atoms from the dihydropyrazole ring to achieve aromaticity. While the dihydropyrazole form is generally stable, oxidation reactions can lead to the formation of the corresponding pyrazole.

In cases where the dihydropyrazole ring is part of a larger system with other functional groups, such as a hydroxyl or amino group, other forms of tautomerism can exist. For example, a 5-hydroxypyrazole derivative can exist in equilibrium with its 5-oxo-4,5-dihydropyrazole tautomer. mdpi.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.net

The study of prototropic equilibria is crucial as different tautomers can exhibit distinct reactivity and biological activity. Spectroscopic techniques, such as NMR, can be used to study the tautomeric forms present in solution. fu-berlin.denih.gov

Elucidation of Reaction Mechanisms for Derivatization

The derivatization of this compound can proceed through various reaction mechanisms, depending on the nature of the reagents and the reaction conditions.

Electrophilic Attack: As established, the N1 atom is a primary nucleophilic site. The mechanism of an electrophilic substitution at this position would involve the attack of the nitrogen's lone pair on the electrophile, forming a positively charged intermediate. Subsequent loss of a proton would then yield the N1-substituted product.

Nucleophilic Attack: While less common for the dihydropyrazole ring itself, nucleophilic attack can be facilitated by the introduction of electron-withdrawing groups. The mechanism would involve the addition of a nucleophile to an electron-deficient carbon atom, followed by either substitution or ring-opening, depending on the stability of the intermediates and the reaction conditions.

Cyclization Reactions: The mechanisms for the formation of fused-ring systems from dihydropyrazole precursors often involve an initial condensation reaction to form an intermediate, followed by an intramolecular cyclization. The specific mechanism will depend on the functional groups involved. For example, the formation of a pyrazolopyridine could proceed via a Michael addition followed by an intramolecular nucleophilic attack and subsequent dehydration.

Understanding these reaction mechanisms is essential for the rational design of synthetic routes to new derivatives of this compound and for optimizing reaction conditions to achieve the desired products with high yield and selectivity.

Mechanistic Aspects of Molecular Interactions and Applications in Chemical Systems

Role of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole as a Versatile Chemical Scaffold in Molecular Design

The this compound core structure is a prominent example of the broader class of pyrazoline heterocycles, which are recognized as "privileged structures" in medicinal chemistry and materials science. This designation stems from their ability to bind to a wide array of biological targets and serve as a foundational framework for the development of diverse functional molecules. The versatility of the pyrazoline scaffold, and by extension, this compound, lies in its unique structural and electronic properties.

The pyrazoline ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is not only synthetically accessible but also offers multiple points for functionalization. Specifically, the phenyl groups at the 1 and 5 positions and the methyl group at the 3 position of the target compound can be readily modified. These modifications allow for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for optimizing molecular interactions with biological targets or for tailoring the photophysical characteristics of materials.

The inherent biological activity of the pyrazoline ring is a key factor in its utility as a scaffold. Pyrazoline derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. nih.gov This broad bioactivity suggests that the pyrazoline nucleus can be considered a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Consequently, this compound serves as an excellent starting point for the design of new therapeutic agents.

Mechanistic Studies of Molecular Recognition and Binding in Chemical Systems (e.g., Enzyme-Ligand Interactions)

The biological activities of pyrazoline derivatives, including this compound, are predicated on their ability to engage in specific molecular recognition events with biological macromolecules, most notably enzymes. Mechanistic studies, often employing techniques like molecular docking, aim to elucidate the specific interactions that govern the binding of these ligands to their protein targets.

For instance, derivatives of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole have been investigated as inhibitors of various amine oxidases. nih.gov Computational docking studies have been employed to understand the potential interactions between these pyrazoline compounds and monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. nih.gov These studies help to visualize how the ligand fits into the active site of the enzyme and which amino acid residues are involved in the binding.

While specific enzymatic inhibition data for this compound is not extensively detailed in the available literature, the broader class of pyrazoline-containing compounds has been the subject of numerous such investigations. For example, novel pyrazole-dimedone hybrids have been synthesized and their interactions with microbial enzymes predicted through molecular docking. d-nb.info These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the formation of a stable enzyme-ligand complex. The phenyl rings of this compound are particularly adept at participating in hydrophobic and π-π stacking interactions within a protein's active site.

The binding affinity of a ligand for its target is exquisitely sensitive to its three-dimensional structure. Understanding the relationship between the structural features of this compound and its molecular interaction properties is crucial for rational drug design and the development of functional materials. X-ray crystallography provides precise data on the molecule's conformation, bond lengths, and bond angles, which are foundational to this understanding.

The following table summarizes key crystallographic data for this compound. nih.gov

ParameterValue
Molecular FormulaC₁₆H₁₆N₂
Molecular Weight236.31
Crystal SystemMonoclinic
Space GroupCc
a (Å)18.1224 (17)
b (Å)7.8055 (6)
c (Å)12.5057 (13)
β (°)132.207 (9)
Volume (ų)1310.3 (3)

Structure-activity relationship (SAR) studies on related pyrazoline derivatives have demonstrated how modifications to the core structure influence binding affinity. For example, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives that inhibit amine oxidases, the nature and position of substituents on the phenyl rings were found to be critical for potency. nih.gov The introduction of hydroxyl groups, for instance, can lead to the formation of additional hydrogen bonds with the enzyme, thereby enhancing binding affinity. researchgate.net Similarly, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazoline scaffold, influencing its interaction with the target protein.

Applications in Advanced Materials and Industrial Chemistry

The unique properties of the this compound scaffold extend beyond biological applications into the realm of materials science and industrial chemistry.

Pyrazoline derivatives are well-known for their fluorescent properties, making them attractive candidates for use as chromophores in various applications, such as organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. The fluorescence of these compounds typically arises from an intramolecular charge transfer (ICT) process, which is influenced by the electronic nature of the substituents on the pyrazoline ring and the surrounding solvent environment.

The pyrazole (B372694) ring is a key structural motif in a number of commercially successful agrochemicals, including insecticides, fungicides, and herbicides. nih.govd-nb.infonih.gov The biological efficacy of these compounds often stems from the ability of the pyrazole core to interact with specific enzymes or receptors in the target pest or plant.

While direct evidence for the use of this compound as an intermediate in the synthesis of specific commercial agrochemicals is limited in the public domain, the general synthetic accessibility of this scaffold makes it a plausible precursor. For instance, pyrazole-5-carboxamides are a well-established class of fungicides, and the this compound structure could be chemically modified to incorporate a carboxamide functionality. The development of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity further underscores the importance of this scaffold in agrochemical research. nih.gov

Crystal engineering is a field of materials science focused on the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the formation of the crystal lattice. The structural features of this compound make it an interesting building block for supramolecular assembly.

The presence of phenyl rings allows for π-π stacking interactions, which are a common tool in the construction of supramolecular architectures. Furthermore, while the parent molecule does not have strong hydrogen bond donors, derivatives can be synthesized that incorporate functional groups capable of forming robust hydrogen-bonding networks. The crystal packing of this compound itself is stabilized by non-classical C-H···π hydrogen bonds. nih.gov

Studies on other pyrazole derivatives have demonstrated their utility as versatile synthons for crystal engineering. csic.es By judiciously choosing substituents on the pyrazole core, it is possible to direct the formation of specific supramolecular structures, such as dimers, catemers (polymeric chains), and two-dimensional networks. csic.es This control over the solid-state arrangement of molecules is crucial for tuning the bulk properties of materials, including their optical and electronic characteristics.

Design and Synthesis of Chemical Probes and Tools for Chemical Biology Research

The compound this compound serves as a foundational scaffold in the development of specialized chemical probes and tools for chemical biology research. Its core structure, featuring a five-membered dihydropyrazole ring with phenyl and methyl substituents, offers multiple sites for functionalization, enabling the creation of derivatives with tailored properties for investigating biological systems. The inherent biological activities of the broader pyrazoline class of compounds, which includes anti-inflammatory, anticancer, and antimicrobial properties, further underscore the potential of this scaffold as a starting point for designing targeted molecular probes. nih.govresearchgate.net

The design of chemical probes based on the this compound framework often involves the strategic introduction of reporter groups, reactive moieties, or affinity tags. These modifications are crucial for visualizing, identifying, and isolating biological targets. The synthesis of such probes typically starts with the foundational reaction for the pyrazoline ring itself: the condensation of a chalcone (B49325) derivative (in this case, 4-phenylbut-3-en-2-one) with a hydrazine (B178648) (phenylhydrazine). nih.gov

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Solvent Product
4-phenylbut-3-en-2-one Phenylhydrazine (B124118) hydrochloride Sodium acetate (B1210297) in ethyl alcohol This compound

Subsequent modifications can be introduced on the phenyl rings or other positions of the pyrazole core to append desired functionalities. For instance, the incorporation of a fluorescent dye, such as a dansyl group, onto a pyrazole scaffold has been demonstrated to yield fluorescent probes with biological activity. While not the specific title compound, this highlights a common strategy for converting biologically active scaffolds into tools for cellular imaging.

Another key aspect in the design of chemical probes is the ability to introduce bioorthogonal handles, such as azides or alkynes. These groups allow for the specific labeling of the probe within a complex biological environment using "click chemistry" reactions. This approach enables the attachment of various reporter tags, such as fluorophores or biotin, for downstream analysis. The synthesis of such functionalized derivatives would involve using starting materials (chalcones or hydrazines) that already bear these bioorthogonal handles.

The development of inhibitors for specific enzymes is a significant area of chemical biology where the pyrazoline scaffold has shown considerable promise. By modifying the substituents on the pyrazoline ring, researchers can fine-tune the binding affinity and selectivity of these compounds for particular protein targets. For example, various N1-substituted 3,5-diphenyl-2-pyrazoline derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation research. tandfonline.com Structure-activity relationship (SAR) studies on these analogs have revealed that the nature of the substituent at the N1-position significantly influences their inhibitory potency and selectivity. tandfonline.com

Table 2: Examples of Functionalized Pyrazoline Scaffolds and Their Applications

Pyrazoline Derivative Functionalization Application
N1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole analogues Acetyl group at N1, various substituents on phenyl rings FabH inhibitors
1-N-Substituted-3,5-diphenyl-2-pyrazoline derivatives Acetyl or thiocarbamoyl group at N1 Cyclooxygenase (COX) inhibitors
Pyrazole-based thiosemicarbazones Thiosemicarbazone moiety Dipeptidyl peptidase-4 (DPP-4) inhibitors
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives Methylene-linked pyrimidine-trione Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors

Furthermore, the 1,3-diphenyl-1H-pyrazole scaffold, a close structural relative, has been utilized in the rational design of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the inflammatory cascade. nih.gov In these designs, the pyrazole core acts as a scaffold to position substituents that interact with specific residues in the enzyme's active site. nih.gov

While the direct application of this compound as a chemical probe in published research is not extensively documented, the versatility of the pyrazoline scaffold in the design and synthesis of enzyme inhibitors and fluorescent probes strongly suggests its potential as a valuable tool in chemical biology. tandfonline.comnih.govmdpi.com Future research may focus on the targeted functionalization of this specific compound to develop novel probes for studying various biological processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of methylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Solvents like ethanol or methanol are commonly used, with isolation via crystallization . For example, the Vilsmeier–Haack reaction has been employed to derivatize similar pyrazole intermediates, highlighting the role of electrophilic reagents in regioselectivity .
  • Key Variables :

ParameterImpact on Synthesis
Solvent polarityAffects reaction rate and by-product formation
Catalyst (e.g., transition metals)Reduces activation energy and improves yield
TemperatureHigher temps may accelerate cyclization but risk decomposition

Q. How can researchers validate the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the title compound, SC-XRD revealed a shallow envelope conformation in the dihydropyrazole ring, with phenyl substituents forming dihedral angles of 13.49° (N-bonded) and 82.22° (C-bonded) relative to the central ring . Computational methods (DFT) can complement experimental data to predict torsional angles and electronic properties.

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction kinetics or purification techniques. For instance, continuous flow processes (industrial-scale) may enhance reproducibility compared to batch methods . Statistical experimental design (e.g., factorial design) can isolate critical factors like solvent choice or catalyst loading, reducing trial-and-error approaches .
  • Case Study : A study comparing cyclocondensation (yield: 65–75%) vs. Vilsmeier–Haack derivatization (yield: 50–60%) found that steric hindrance from phenyl groups in the latter method reduced efficiency .

Q. How can computational chemistry improve the design of pyrazole-based enzyme inhibitors?

  • Methodological Answer : Quantum mechanical calculations (e.g., QM/MM) predict binding affinities by modeling interactions between the pyrazole core and enzyme active sites. For example, the compound’s dihedral angles (from SC-XRD ) influence its ability to fit into hydrophobic pockets. Machine learning (ML) models trained on IC₅₀ data can prioritize substituents for synthesis .

Q. What advanced characterization techniques elucidate the compound’s role in non-covalent interactions (e.g., π-π stacking)?

  • Methodological Answer :

  • SC-XRD : Quantifies intermolecular distances (e.g., 3.5–4.0 Å for phenyl group interactions) .
  • NMR NOE experiments : Detect through-space correlations between aromatic protons.
  • Hirshfeld surface analysis : Maps contact surfaces to identify dominant interactions (e.g., H-bonding vs. van der Waals) .

Experimental Design & Optimization

Q. What factorial design parameters optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can test:

FactorLevels
Solvent (polarity)Ethanol vs. DMF
CatalystNone vs. ZnCl₂
Temperature60°C vs. 80°C
Response variables: Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant interactions .

Q. How do substituent effects on the phenyl rings alter the compound’s electronic properties?

  • Methodological Answer : Hammett constants (σ) predict electron-withdrawing/donating effects. For example, a 4-Cl substituent (σ = +0.23) increases electrophilicity at the pyrazole core, altering reactivity in subsequent functionalization . Cyclic voltammetry can measure redox potentials to validate computational predictions.

Data Interpretation & Challenges

Q. How should researchers address inconsistencies in biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability).
  • Structural analogs : Test derivatives with controlled substituent variations to isolate pharmacophores.
  • Example: A 4-fluorophenyl analog showed enhanced bioactivity due to improved metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.